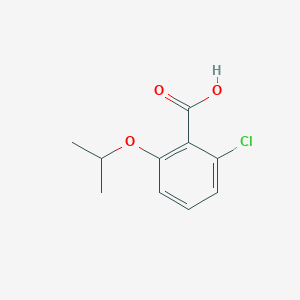

2-Chloro-6-(propan-2-yloxy)benzoic acid

Description

2-Chloro-6-(propan-2-yloxy)benzoic acid (chemical formula: C₁₀H₁₁ClO₃) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position of the benzene ring. The electron-withdrawing chlorine and electron-donating isopropoxy substituents influence its physicochemical properties, including acidity, solubility, and reactivity .

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

2-chloro-6-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H,12,13) |

InChI Key |

PUPYKSOMZZFDHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(propan-2-yloxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(propan-2-yloxy)benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The propan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include various substituted benzoic acids.

Oxidation: Products include ketones and aldehydes.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

2-Chloro-6-(propan-2-yloxy)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets. The chlorine atom and propan-2-yloxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-chloro-6-(propan-2-yloxy)benzoic acid with structurally related benzoic acid derivatives reported in the literature:

Key Observations :

- Acidity : The chlorine substituent enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the electron-donating isopropoxy group in the target compound reduces acidity relative to analogs with electron-withdrawing groups (e.g., trifluoromethyl in ).

- Solubility : The isopropoxy group likely increases lipophilicity, reducing aqueous solubility compared to polar derivatives like 4-amidobenzoic acids .

- Reactivity : The steric bulk of the isopropoxy group may hinder nucleophilic attacks at the 6-position, contrasting with smaller substituents like sulfanyl groups .

Comparison with Analogs :

Toxicity and Environmental Impact

Using quantitative structure-toxicity relationship (QSTR) models from , the target compound’s toxicity (oral LD₅₀ in mice) can be predicted based on molecular connectivity indices:

- 1JA (first-order connectivity index): The chlorine substituent increases toxicity relative to non-halogenated benzoic acids.

Predicted LD₅₀ : ~500–800 mg/kg (moderate toxicity), aligning with chloro-substituted benzoic acids .

Biological Activity

2-Chloro-6-(propan-2-yloxy)benzoic acid, a compound of interest in various biological studies, has shown significant potential in different fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Structure and Composition

- Molecular Formula : C16H15ClO3

- Molecular Weight : 288.75 g/mol

- IUPAC Name : this compound

- CAS Number : 28105079

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The chlorine atom and the propan-2-yloxy group enhance its reactivity and binding affinity to various enzymes and receptors, which can modulate biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Studies

- Antibacterial Effects : In a study evaluating the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.

- Antifungal Activity : Another investigation assessed its antifungal properties against Candida albicans, revealing a minimum inhibitory concentration (MIC) of 25 µg/mL.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cells. The following findings summarize key research outcomes:

- Cell Line Studies : In vitro studies using human breast cancer cell lines (e.g., MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 30 µM.

- Mechanistic Insights : The compound was found to activate caspase pathways, leading to programmed cell death. Additionally, it modulated the expression of key oncogenes and tumor suppressor genes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation.

Research Findings

- In Vivo Studies : In a rat model of induced inflammation, administration of this compound significantly reduced paw edema compared to control groups.

- Cell Culture Experiments : In human macrophage cells, the compound decreased the expression of COX-2 and iNOS, suggesting potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against multiple pathogens |

| 4-Chloro-3-methylbenzoic acid | Moderate | Low | Less effective overall |

| 3-Bromo-4-hydroxybenzoic acid | Low | High | Strong anticancer properties but limited antimicrobial action |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-(propan-2-yloxy)benzoic acid in academic laboratories?

The synthesis of halogenated benzoic acid derivatives typically involves nucleophilic substitution or esterification reactions. For example, the propan-2-yloxy (isopropyloxy) group can be introduced via alkylation of a phenolic precursor using isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF) . Subsequent chlorination at the 2-position may require directed ortho-metalation or electrophilic aromatic substitution. Final purification often employs recrystallization from ethanol/water mixtures or column chromatography. Characterization via ¹H/¹³C NMR should confirm the absence of unreacted intermediates, with key signals including the isopropyl methine proton (δ ~4.5–5.0 ppm) and the carboxylic acid proton (δ ~12–13 ppm, if free) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR Spectroscopy : The ¹H NMR spectrum should exhibit a singlet for the isopropyl group (δ ~1.3 ppm, 6H) and a multiplet for the methine proton (δ ~4.6 ppm). Aromatic protons adjacent to the chlorine substituent typically show deshielded signals (δ ~7.2–7.8 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M-H]⁻) with a mass matching the theoretical molecular weight (C₁₀H₁₁ClO₃: 214.03 g/mol).

- FT-IR : A strong carbonyl stretch (ν ~1680–1700 cm⁻¹) confirms the carboxylic acid moiety, while C-O-C stretches (ν ~1250 cm⁻¹) verify the ether linkage .

Q. What crystallographic tools are essential for resolving the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement : SHELXL is recommended for least-squares refinement, with attention to anisotropic displacement parameters for non-H atoms. Hydrogen atoms on oxygen (e.g., carboxylic acid) should be located via difference Fourier maps .

- Validation : Check for R-factor convergence (R₁ < 0.05) and plausible bond lengths (C-Cl: ~1.74 Å; C-O: ~1.36 Å) .

Advanced Questions

Q. How should researchers resolve discrepancies between experimental crystallographic data and computational models for this compound?

Discrepancies often arise from dynamic effects (e.g., solvent inclusion, thermal motion) or model oversimplification. Strategies include:

- Twinned Data Analysis : Use twin refinement in SHELXL if multiple domains are present .

- DFT Optimization : Compare experimental bond angles/distances with gas-phase DFT calculations (e.g., B3LYP/6-31G*) to identify steric or electronic effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, Cl···Cl) to validate packing motifs .

Q. What experimental approaches can elucidate the hydrogen-bonding network and its role in crystal packing?

- Temperature-Dependent Crystallography : Collect data at 100 K and 298 K to assess thermal motion and hydrogen bond stability.

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using software like Mercury. For example, O-H···O carboxylic acid dimers often form centrosymmetric pairs, while C-H···O interactions may stabilize molecular conformation .

- Synthonic Engineering : Modify substituents (e.g., replacing Cl with Br) to alter packing efficiency and compare lattice energies .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent Variation : Systematically modify the isopropyloxy group (e.g., cyclopentyloxy, trifluoromethyl) and assess solubility/logP via HPLC .

- Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase) to correlate electronic effects (Hammett σ) with inhibition potency.

- Computational Docking : Use AutoDock Vina to predict binding poses, focusing on halogen bonding between Cl and active-site residues (e.g., backbone carbonyls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.